![molecular formula C17H16ClN5O2 B2445603 N-烯丙基-2-(1-(3-氯苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)乙酰胺 CAS No. 955803-30-2](/img/structure/B2445603.png)
N-烯丙基-2-(1-(3-氯苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-allyl-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a complex organic compound. It is related to the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .
Synthesis Analysis
The synthesis of related compounds involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Another method introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .科学研究应用
抗肿瘤活性
一系列吡唑并[3,4-d]嘧啶衍生物,包括与 N-烯丙基-2-(1-(3-氯苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)乙酰胺在结构上相关的化合物,被合成并测试了抗肿瘤活性。其中,某些衍生物对人乳腺腺癌细胞系 MCF7 表现出轻度至中度的抗肿瘤活性,表明在癌症研究和治疗中具有潜在应用 (El-Morsy 等人,2017 年)。
衍生物的合成和表征
已经对各种吡唑并[3,4-d]嘧啶衍生物的合成进行了研究,包括与 N-烯丙基-2-(1-(3-氯苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)乙酰胺相关的过程。这些研究的重点是开发和表征具有潜在生物活性的新化合物 (Rahmouni 等人,2014 年)。
配位络合物和抗氧化活性
涉及吡唑-乙酰胺衍生物(与 N-烯丙基-2-(1-(3-氯苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)乙酰胺在结构上相似)的研究导致了新型配位络合物的合成和表征。这些研究不仅深入研究了结构方面,还评估了这些络合物的抗氧化活性,从而有助于了解其潜在的生物学应用 (Chkirate 等人,2019 年)。
作为抗癌和抗菌剂的潜力
吡唑并[3,4-d]嘧啶-4(5H)-酮的衍生物已被合成并评估了它们的抗癌和抗菌活性。这一研究方向对于探索新的治疗剂具有重要意义,并有助于更广泛地了解与 N-烯丙基-2-(1-(3-氯苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)乙酰胺相关的化合物的潜在应用 (Katariya 等人,2021 年)。
属性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-3-7-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-5-12(18)8-13/h3-6,8-9H,1,7,10H2,2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXINJALSGHJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。